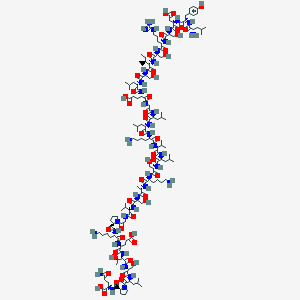
Preprotachykinin B (50-79)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Preprotachykinin B (50-79) is a peptide that is derived from the preprotachykinin B gene. It is also known as substance P (SP) because it was first isolated from the nervous system. Preprotachykinin B (50-79) is a neuropeptide that plays a crucial role in the regulation of pain, inflammation, and other physiological processes.
Mecanismo De Acción
Preprotachykinin B (50-79) exerts its effects by binding to the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is expressed in various tissues, including the central nervous system, immune system, and gastrointestinal tract. When Preprotachykinin B (50-79) binds to the NK-1 receptor, it activates a signaling cascade that leads to the release of various neurotransmitters and cytokines.
Efectos Bioquímicos Y Fisiológicos
Preprotachykinin B (50-79) has several biochemical and physiological effects. It has been found to be involved in the regulation of pain perception, inflammation, and neuroprotection. The peptide has been shown to induce the release of various neurotransmitters, including substance P, glutamate, and calcitonin gene-related peptide. Additionally, Preprotachykinin B (50-79) has been found to modulate the immune response by inducing the release of cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Preprotachykinin B (50-79) has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized using standard peptide synthesis techniques. Additionally, the peptide has been extensively studied in animal models, and there are several commercially available antibodies that can be used to detect the peptide. However, one of the limitations is that the peptide is unstable and can be rapidly degraded by proteolytic enzymes. Additionally, the peptide has a short half-life, which can make it difficult to study its effects over a prolonged period.
Direcciones Futuras
There are several future directions for the study of Preprotachykinin B (50-79). One of the directions is to investigate its role in the regulation of pain perception and inflammation in human subjects. Additionally, the peptide has potential therapeutic applications in neurodegenerative diseases, and further studies are needed to investigate its neuroprotective effects. Furthermore, the development of more stable analogs of Preprotachykinin B (50-79) could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
Preprotachykinin B (50-79) is synthesized by the ribosomal translation of the preprotachykinin B gene. The gene encodes for a precursor protein that is cleaved by proteolytic enzymes to produce several peptides, including Preprotachykinin B (50-79). The peptide is then modified by post-translational modifications, such as phosphorylation and glycosylation, to produce the final product.
Aplicaciones Científicas De Investigación
Preprotachykinin B (50-79) has been extensively studied in scientific research. It has been found to be involved in various physiological processes, including pain perception, inflammation, and neuroprotection. The peptide has been studied in animal models of pain and inflammation, and its role in these processes has been investigated. Additionally, Preprotachykinin B (50-79) has been studied in the context of neuroprotection, and it has been found to have potential therapeutic applications in neurodegenerative diseases.
Propiedades
Número CAS |
148597-04-0 |
|---|---|
Nombre del producto |
Preprotachykinin B (50-79) |
Fórmula molecular |
C143H243N37O46 |
Peso molecular |
3216.7 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C143H243N37O46/c1-21-77(18)113(177-134(217)102(68-186)170-120(203)86(34-28-50-151-143(149)150)158-130(213)98(64-182)172-128(211)95(60-110(196)197)166-127(210)94(59-80-37-39-81(188)40-38-80)163-116(199)82(147)53-69(2)3)139(222)173-99(65-183)131(214)165-92(56-72(8)9)125(208)159-87(42-45-108(192)193)117(200)152-61-106(190)155-90(54-70(4)5)123(206)164-91(55-71(6)7)124(207)156-85(33-24-27-49-146)121(204)176-112(76(16)17)138(221)167-93(57-73(10)11)126(209)171-97(63-181)129(212)157-83(31-22-25-47-144)118(201)154-78(19)115(198)169-101(67-185)133(216)175-111(75(14)15)137(220)153-62-107(191)179-51-29-35-103(179)135(218)161-84(32-23-26-48-145)119(202)160-88(43-46-109(194)195)122(205)178-114(79(20)187)140(223)174-100(66-184)132(215)168-96(58-74(12)13)141(224)180-52-30-36-104(180)136(219)162-89(142(225)226)41-44-105(148)189/h37-40,69-79,82-104,111-114,181-188H,21-36,41-68,144-147H2,1-20H3,(H2,148,189)(H,152,200)(H,153,220)(H,154,201)(H,155,190)(H,156,207)(H,157,212)(H,158,213)(H,159,208)(H,160,202)(H,161,218)(H,162,219)(H,163,199)(H,164,206)(H,165,214)(H,166,210)(H,167,221)(H,168,215)(H,169,198)(H,170,203)(H,171,209)(H,172,211)(H,173,222)(H,174,223)(H,175,216)(H,176,204)(H,177,217)(H,178,205)(H,192,193)(H,194,195)(H,196,197)(H,225,226)(H4,149,150,151)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,111-,112-,113-,114-/m0/s1 |
Clave InChI |
XWSPNHVNLFQTLF-XNACSIEDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |
Otros números CAS |
148597-04-0 |
Secuencia |
LYDSRSISLEGLLKVLSKASVGPKETSLPQ |
Sinónimos |
NKB peptide 2 NKB-P2 peptide 2, neurokinin B preprotachykinin B (50-79) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




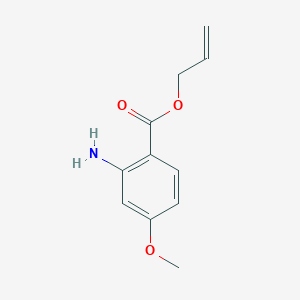
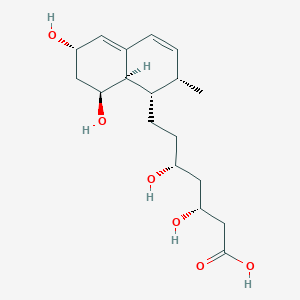


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
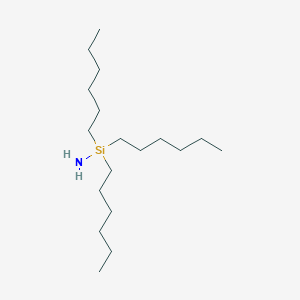



![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
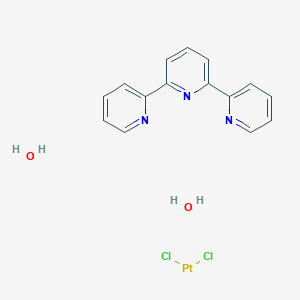

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)